4',6-Dihydroxyflavone
Overview
Description
4’,6-Dihydroxyflavone is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 4’ and 6 .
Synthesis Analysis
4’,6-Dihydroxyflavone (4,6-DHF) is a flavonoid derivative that binds to the bradykinin B2 receptor. This binding inhibits the formation of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in cancer cell proliferation .Molecular Structure Analysis
The molecular structure of 4’,6-Dihydroxyflavone is characterized by correlations between its structure and biological activity. The research was conducted in the “logical series” of seven ligands: chromone, flavone, 3-hydroxyflavone, 3,7-dihydroxyflavone, galangin, kaempferol, and quercetin. Each subsequent ligand differs from the previous one, among others by an additional hydroxyl group .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction. In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’,6-Dihydroxyflavone include a molecular weight of 254.24 g/mol . It is a flavone substituted by hydroxy groups at positions 4’ and 6 .Scientific Research Applications
Neurogenesis and Antidepressant Effects : A study found that a synthetic derivative of 7,8-Dihydroxyflavone, which is structurally similar to 4',6-Dihydroxyflavone, promotes neurogenesis and has potent antidepressant effects (Liu et al., 2010).
Antibacterial Synergy : Another study showed that 6,7-Dihydroxyflavone, a compound related to this compound, enhances the susceptibility of bacteria, including methicillin-resistant Staphylococcus aureus, to β-lactam antibiotics (Sato et al., 2004).
Anti-Inflammatory Activity : A research exploring the synthesis of various 5,7-Dihydroxyflavones revealed that these compounds, which are closely related to this compound, exhibit moderate anti-inflammatory activities (Dao et al., 2003).
Anti-Neuroinflammatory Effects : 3',4'-Dihydroxyflavone, another related compound, was found to have anti-neuroinflammatory effects in microglial cells and a mouse model, suggesting its potential in treating neuroinflammatory diseases (Kim et al., 2018).
Potential for Brain and Body Pathologies : 7,8-Dihydroxyflavone has been suggested as a potential treatment for a range of brain and body pathologies due to its BDNF mimetic properties (Emili et al., 2020).
Metabolism in Rats : The metabolism of various flavonoids, including 4',7-Dihydroxyflavone, was studied in rats, revealing insights into how these compounds are processed in the body (Griffiths & Smith, 1972).
Interaction with Hemoglobin : A study examined the non-covalent binding of 6-hydroxyflavone and 5,7-dihydroxyflavone with bovine hemoglobin, providing insights into the biological interactions of these compounds (Das et al., 2018).
Anti-Cancer and Pro-Apoptotic Mechanisms : Research on 3,6-Dihydroxyflavone showed its potential as an anti-cancer agent, inducing apoptosis in leukemia cells through oxidative stress and MAPK/JNK pathways (Chang et al., 2010).
Inhibition of Aromatase : Flavones, including 5,7-Dihydroxyflavone, were found to inhibit human aromatase, an enzyme involved in estrogen synthesis, suggesting potential applications in hormone-related diseases (Kao et al., 1998).
Anti-Inflammatory Effects in Bowel Diseases : Chrysin (5,7-dihydroxyflavone) was shown to alleviate symptoms of inflammatory bowel diseases in mice, demonstrating anti-inflammatory properties mediated through NF-kappaB suppression (Shin et al., 2009).
Mechanism of Action
Target of Action
4’,6-Dihydroxyflavone is a type of flavone, a class of polyphenolic compounds For instance, 7,8-Dihydroxyflavone, a similar compound, is known to act as an agonist of the TrkB receptor, the main receptor of brain-derived neurotrophic factor (BDNF) .
Mode of Action
Flavonoids in general are known to interact with multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (ahr), kinases, receptor tyrosine kinases, and g protein-coupled receptors . They exhibit anti-inflammatory and anticancer activities and enhance the immune system .
Biochemical Pathways
For example, 7,8-Dihydroxyflavone has been shown to enhance TrkB phosphorylation and promote downstream cellular signaling .
Pharmacokinetics
For the similar compound 7,8-dihydroxyflavone, it has been reported that after oral administration of 50 mg/kg in mice, the plasma concentration peaked at 10 min with 70 ng/ml and was still detectable after 8 h (5 ng/ml) .
Result of Action
Flavonoids in general have been associated with a wide range of health benefits, including increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases .
Action Environment
It is known that the bioavailability and effectiveness of flavonoids can be influenced by factors such as ph, temperature, and the presence of other compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
4’,6-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 4’ and 6 . The nature of these interactions is complex and can involve both direct binding and indirect effects on enzyme activity.
Cellular Effects
The cellular effects of 4’,6-Dihydroxyflavone are diverse and depend on the specific cell type and cellular context. For example, it has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, and cardiovascular regulation . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4’,6-Dihydroxyflavone exerts its effects through a variety of mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it has been found to bind and reversibly inhibit PDXP, a pyridoxal phosphatase, with low micromolar affinity and sub-micromolar potency .
Temporal Effects in Laboratory Settings
The effects of 4’,6-Dihydroxyflavone can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4’,6-Dihydroxyflavone can vary with different dosages in animal models. For example, it has been reported that 7,8-DHF, a similar compound, has neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Metabolic Pathways
4’,6-Dihydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
4’,6-Dihydroxyflavone is transported and distributed within cells and tissues in a complex manner. This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4’,6-Dihydroxyflavone can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULTBKXWHYHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022467 | |
Record name | 4',6-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63046-09-3 | |
Record name | 6,4′-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63046-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',6-Dihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063046093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',6-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',6-DIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J1QNC3FW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4',6-dihydroxyflavone exert its anti-inflammatory effects in kidney mesangial cells?
A1: The research paper states that this compound exhibits potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells. [] While the exact mechanism was not fully elucidated in this specific study, it highlights that the anti-inflammatory action is not through direct scavenging of nitric oxide (NO) radicals. [] Further research is needed to determine the precise molecular targets and downstream pathways involved in its activity.
Q2: What is the potency of this compound compared to other flavones studied?
A2: The study demonstrates that this compound exhibits high anti-inflammatory potency with an IC50 in the low micromolar range (2.0 μM). [] This is comparable to the activity of 6-hydroxyflavone and notably better than the well-studied polyhydroxylated flavones like fisetin, quercetin, morin, tricetin, gossypetin, apigenin, and myricetin. [] This suggests that this compound holds promise as a potential therapeutic agent for inflammation-related diseases, particularly in the context of kidney inflammation.
Q3: Does modifying the structure of this compound affect its anti-inflammatory activity?
A3: While the study focuses primarily on this compound, it also investigated the anti-inflammatory activity of various other flavone derivatives. [] Interestingly, 6-methoxyflavone, a methylated derivative of 6-hydroxyflavone, demonstrated even greater potency with an IC50 of 192 nM. [] This finding highlights the significant impact of structural modifications on the biological activity of flavones and emphasizes the importance of structure-activity relationship (SAR) studies in drug discovery.
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